ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
Ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride typically involves the enantioselective synthesis of the pyrrolidine ring. One common method starts with the preparation of (2S,3R)-3-methylglutamate derivatives, which are then cyclized to form the pyrrolidine ring. The hydrochloride salt is formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various amine derivatives.
Scientific Research Applications
Ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can either inhibit or activate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride can be compared to other similar compounds, such as:
(2S,3R)-3-methylglutamate: A precursor in the synthesis of the target compound, known for its role in enzyme inhibition.
(2S,3R)-3-alkyl/alkenylglutamates: These compounds share similar stereochemistry and are used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-6(2)4-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFKZSBQNMVAK-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCN1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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